molecular formula C14H17NO2 B8592186 1-[(4-Methoxyphenyl)methyl]-3-methylidenepiperidin-2-one CAS No. 68074-13-5

1-[(4-Methoxyphenyl)methyl]-3-methylidenepiperidin-2-one

Cat. No.: B8592186
CAS No.: 68074-13-5
M. Wt: 231.29 g/mol
InChI Key: KTVGIFLJTIDJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenyl)methyl]-3-methylidenepiperidin-2-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

68074-13-5

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-methylidenepiperidin-2-one

InChI

InChI=1S/C14H17NO2/c1-11-4-3-9-15(14(11)16)10-12-5-7-13(17-2)8-6-12/h5-8H,1,3-4,9-10H2,2H3

InChI Key

KTVGIFLJTIDJHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC(=C)C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl N-(p-methoxybenzyl)nipecotate hydrochloride (30.7 g) and 8.4 g of sodium hydroxide in 900 ml of methanol and 45 ml of water is stirred at room temperature for 17 hours. The solution is evaporated to dryness in vacuo, the residue diluted with toluene, and this again evaporated to dryness in vacuo. To the residue is added 1 liter of acetic anhydride and 140 ml of triethylamine, and the resulting mixture is heated under reflux for 4 hours. The reaction mixture is evaporated to dryness in vacuo, the residue taken up in chloroform, washed with water, dried, and concentrated in vacuo. The residual oil is chromatographed on silica gel using 1:1 hexane-ethyl acetate as the eluant, and yields 16.9 g of 1-(p-methoxybenzyl)-3-methylene-2-piperidone as a chromatographically pure yellow oil. Alternatively, the oil can be distilled to give analytically pure 1-(p-methoxybenzyl)-3-methylene-2-piperidone, b.p. 145°-155°/0.05 mm.
Name
methyl N-(p-methoxybenzyl)nipecotate hydrochloride
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl N-(p-methoxybenzyl)nipecotate hydrochloride (30.7 g) and 8.4 g of sodium hydroxide in pg,20 900 ml of methanol and 45 ml of water is stirred at room temperature for seventeen hours. The solution is evaporated to dryness in vacuo, the residue diluted with toluene, and this again evaporated to dryness in vacuo. To the residue is added 1 liter of acetic anhydride and 140 ml of triethylamine, and the resulting mixture is heated under reflux for four hours. The reaction mixture is evaporated to dryness in vacuo, the residue taken up in chloroform, washed with water, dried, and concentrated in vacuo. The residual oil is chromatographed on silica gel using 1:1 hexane-ethyl acetate as the eluant, and yields 16.9 g of 1-(p-methoxybenzyl)-3-methylene-2-piperidone as a chromatographically pure yellow oil. Alternatively, the oil can be distilled to give analytically pure 1-(p-methoxybenzyl)-3-methylene-2-piperidone, b.p. 145°-155°/0.05 mm.
Name
methyl N-(p-methoxybenzyl)nipecotate hydrochloride
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

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